![molecular formula C23H23N3O3S B2989918 methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate CAS No. 1189954-43-5](/img/structure/B2989918.png)
methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate
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Overview
Description
The compound appears to contain an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The presence of the term “dihydro” suggests that the compound has been hydrogenated, meaning it has additional hydrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indane, a related compound, is a colorless liquid hydrocarbon .Scientific Research Applications
- Most of the synthesized derivatives exhibit potent antibacterial action with broad-spectrum activity. Some compounds also demonstrate significant antifungal properties .
- Researchers may investigate fluorinated derivatives of this compound for specific therapeutic applications .
- Acetic acid plays a catalytic role, improving the decarboxylation step and increasing yields compared to previously reported methods .
Antibacterial and Antifungal Properties
Pharmacological Properties of 2,3-Dihydro-1H-inden-1-one
Fluorinated Derivatives and Medicinal Properties
Synthetic Methods and Catalytic Effects
Characterization Techniques
Mechanism of Action
Target of Action
It is structurally related to amphetamine , suggesting that it may interact with similar targets, such as monoamine transporters or receptors in the central nervous system.
Mode of Action
Given its structural similarity to amphetamine , it might exert its effects by interacting with monoamine transporters, potentially leading to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft.
Pharmacokinetics
As a structurally related compound to amphetamine , it might share similar pharmacokinetic properties, including absorption from the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys.
properties
IUPAC Name |
methyl 2-[4-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-23(28)13-16-12-22(26-20-9-5-4-8-19(20)24-16)30-14-21(27)25-18-11-10-15-6-2-3-7-17(15)18/h2-9,12,18,24H,10-11,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWNRIVTWGIYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3CCC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate |
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